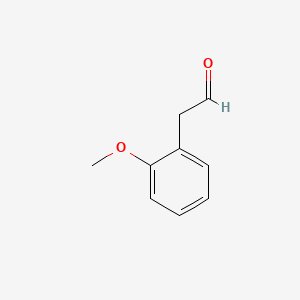

(2-Methoxyphenyl)acetaldehyde

Description

Structural Elucidation of (2-Methoxyphenyl)acetaldehyde

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry designation for this compound is 2-(2-methoxyphenyl)acetaldehyde . This systematic nomenclature precisely describes the molecular architecture, indicating an acetaldehyde functional group attached to the second carbon position of a phenyl ring that bears a methoxy substituent at the ortho position. The compound is alternatively identified by the Chemical Abstracts Service registry number 33567-59-8, which serves as its unique chemical identifier in global databases.

The systematic nomenclature follows established organic chemistry conventions, where the parent chain consists of an acetaldehyde unit connected to a substituted aromatic ring. The methoxy group (-OCH₃) occupies the ortho position relative to the acetaldehyde chain attachment point on the benzene ring. Additional recognized nomenclature includes the descriptor "Benzeneacetaldehyde, 2-methoxy-" which emphasizes the substitution pattern on the aromatic ring system.

The compound belongs to the broader chemical class of aromatic aldehydes and specifically represents a methoxy-substituted phenylacetaldehyde derivative. Its systematic identification encompasses multiple database entries, including the European Community number 636-491-9 and the DTXSID70296670 identifier in toxicological databases. The molecular descriptor systems provide comprehensive identification through various computational chemistry frameworks.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₉H₁₀O₂, representing a composition of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 150.17 grams per mole, as determined through high-precision computational methods and confirmed by mass spectrometric analysis.

The molecular weight calculation demonstrates excellent agreement across multiple analytical platforms, with reported values ranging from 150.174 to 150.177 grams per mole depending on the precision of the analytical method employed. The exact mass, determined through high-resolution mass spectrometry, is recorded as 150.068085 atomic mass units, providing precise isotopic composition data for advanced analytical applications.

The molecular composition analysis reveals a carbon-to-hydrogen ratio consistent with aromatic aldehydes containing methoxy substitution. The presence of two oxygen atoms reflects the aldehyde carbonyl group and the methoxy ether functionality. The molecular formula indicates a degree of unsaturation of five, accounting for the benzene ring (four degrees) and the carbonyl group (one degree), which aligns perfectly with the proposed structural arrangement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform at 400 megahertz reveals distinctive signal clusters that unambiguously identify the compound's structural features.

The aldehyde proton appears as a characteristic triplet at 9.68 parts per million with a coupling constant of 2.2 hertz, confirming the presence of the formyl group and its coupling to the adjacent methylene protons. The aromatic region displays a complex multiplet spanning 7.26 to 6.93 parts per million, encompassing the four aromatic protons of the substituted benzene ring. This pattern is consistent with ortho-disubstituted benzene systems where the electronic effects of the methoxy group influence the chemical shifts of adjacent aromatic protons.

The methoxy group protons generate a characteristic singlet at 3.82 parts per million, integrating for three protons and confirming the presence of the -OCH₃ substituent. The methylene protons connecting the aromatic ring to the aldehyde group appear as a doublet at 3.65 parts per million with a coupling constant of 2.1 hertz, demonstrating their coupling exclusively to the aldehyde proton.

Carbon-13 Nuclear Magnetic Resonance spectroscopy recorded under the same conditions provides complementary structural information through characteristic chemical shifts. The carbonyl carbon resonates at 200.1 parts per million, consistent with aromatic aldehydes. The aromatic carbon signals appear at 157.4, 131.9, 128.2, 126.0, 120.7, and 112.6 parts per million, reflecting the electronic environment of the methoxy-substituted benzene ring. The methoxy carbon appears at 56.3 parts per million, while the methylene carbon linking the aromatic ring to the aldehyde group resonates at 49.4 parts per million.

Mass Spectrometric Fragmentation Patterns

Gas chromatography-mass spectrometry analysis reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 150, confirming the molecular weight calculation. The fragmentation pattern demonstrates predictable losses consistent with the proposed molecular structure.

The base peak in the mass spectrum occurs at mass-to-charge ratio 135, representing a loss of 15 mass units from the molecular ion. This fragmentation corresponds to the loss of a methyl radical from the methoxy group, generating a phenolic aldehyde cation. The second most abundant fragment appears at mass-to-charge ratio 77, corresponding to the phenyl cation formed through further fragmentation of the aromatic system.

Additional significant fragments include peaks at mass-to-charge ratios that correspond to various rearrangement and fragmentation processes typical of aromatic aldehydes. The fragmentation pattern provides unambiguous confirmation of the structural assignment and demonstrates the stability of certain ionic species under electron impact ionization conditions. The consistent appearance of these characteristic fragments across multiple analytical sessions confirms the structural integrity and purity of the compound.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about functional group characteristics through vibrational frequency analysis. The spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations and confirm the presence of key functional groups. The carbonyl stretching vibration of the aldehyde group appears as a strong absorption band in the expected frequency range for aromatic aldehydes.

The aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3100 wavenumber region, characteristic of substituted benzene systems. The aliphatic carbon-hydrogen stretching modes of the methoxy group and methylene bridge appear at slightly lower frequencies, providing distinction between aromatic and aliphatic hydrogen environments.

The carbon-oxygen stretching vibrations of both the methoxy ether linkage and the carbonyl group contribute to the spectral complexity in the fingerprint region. The methoxy carbon-oxygen stretch typically appears around 1250 wavenumbers, while aromatic carbon-carbon stretching modes contribute to the characteristic pattern between 1400-1600 wavenumbers. The combination of these vibrational modes creates a unique spectral fingerprint that enables unambiguous compound identification.

Crystallographic Data and Conformational Analysis

While comprehensive single-crystal X-ray diffraction data are not extensively documented in the available literature, computational conformational analysis provides valuable insights into the preferred molecular geometry. The compound exhibits conformational flexibility primarily around the carbon-carbon bond connecting the aromatic ring to the acetaldehyde chain.

The methoxy substituent adopts a planar configuration with the benzene ring due to conjugation effects, which influences the overall electronic distribution throughout the aromatic system. This coplanar arrangement maximizes orbital overlap and stabilizes the molecular structure through resonance interactions between the methoxy oxygen lone pairs and the aromatic π-system.

Three-dimensional conformational analysis suggests that the acetaldehyde chain can adopt multiple orientations relative to the aromatic plane, with energy barriers low enough to permit facile interconversion at ambient temperatures. The preferred conformations minimize steric interactions while maintaining favorable electronic interactions between the aromatic system and the carbonyl group. Computational studies indicate that the most stable conformations position the aldehyde group to minimize interactions with the ortho-methoxy substituent while maximizing stabilizing interactions with the aromatic π-system.

Properties

IUPAC Name |

2-(2-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQKGJHUFQGOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296670 | |

| Record name | (2-Methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33567-59-8 | |

| Record name | 33567-59-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dehydrogenation of Ethylene Glycol Monomethyl Ether

One notable method involves the catalytic dehydrogenation of ethylene glycol monomethyl ether. The process typically follows these steps:

Reaction Setup : The ethylene glycol monomethyl ether is vaporized and passed over a dehydrogenation catalyst at temperatures ranging from 300°C to 425°C.

Condensation and Distillation : The reaction mixture is condensed, and the resulting liquid undergoes fractional distillation. The fraction containing this compound is collected at specific temperature ranges that allow for the separation of the desired aldehyde from unreacted materials and byproducts.

Purification : The collected fraction may be redistilled using benzene to remove water and further purify the aldehyde.

Hydrolysis of Methoxyphenylacetic Acid Derivatives

Another method involves the hydrolysis of methoxyphenylacetic acid derivatives:

Initial Reaction : A precursor compound (methoxyphenylacetic acid) is reacted in an aqueous solution with an alkali catalyst, facilitating hydrolysis.

Acidification : After hydrolysis, the pH of the solution is adjusted to around 7-8, followed by acidification to yield this compound.

This method is noted for its relatively mild conditions and higher yields compared to traditional methods.

Direct Synthesis from Phenol Derivatives

Direct synthesis from phenol derivatives can also be employed:

Methylation : Starting from phenolic compounds, a methylating agent is introduced under controlled conditions to form the methoxy group.

Subsequent Aldehyde Formation : Following methylation, an acetaldehyde moiety is introduced through a substitution reaction involving acetic anhydride or another suitable reagent.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Advantages | Disadvantages |

|---|---|---|

| Dehydrogenation of Ethylene Glycol | High purity; established industrial process | Requires high temperatures; catalyst cost |

| Hydrolysis of Methoxyphenylacetic Acid | Mild conditions; higher yields | Requires careful pH control; potential for side reactions |

| Direct Synthesis from Phenol Derivatives | Flexibility in starting materials; direct approach | May involve complex reaction conditions; lower yields |

Research Findings

Recent studies have focused on optimizing these preparation methods to enhance yield and minimize environmental impact. For instance:

Catalyst Development : Research into new catalysts for dehydrogenation processes has shown promise in reducing energy requirements while maintaining high selectivity for this compound.

Process Optimization : Adjustments in reaction conditions such as temperature and pressure during hydrolysis have been found to significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3)

Major Products Formed:

Oxidation: 2-Methoxybenzoic acid

Reduction: 2-Methoxyphenylethanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

(2-Methoxyphenyl)acetaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions such as oxidation and reduction.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Properties: Studies have shown that this compound can neutralize free radicals effectively, comparable to well-known antioxidants like ascorbic acid.

- Antimicrobial Activity: It demonstrates significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential therapeutic applications.

Medicine

Ongoing research is exploring the compound's role in drug development, particularly for conditions related to oxidative stress and microbial infections. Its ability to interact with biological targets may lead to novel therapeutic agents.

Industry

In the fragrance and flavoring sectors, this compound is valued for its pleasant aroma, making it a popular choice for flavoring agents in food and beverages.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging and ABTS assays. Results indicated strong free radical neutralization capabilities.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound effectively inhibited the growth of several pathogenic bacteria, highlighting its potential as a therapeutic agent against infections.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly alter properties. Key comparisons include:

*Estimated based on homologous series; †Predicted using substituent effects; ‡From GC-MS data in .

- Steric and Electronic Effects: The ortho-methoxy group in this compound introduces steric hindrance, slowing reactions like nucleophilic addition compared to para-substituted analogs.

Analytical Differentiation

- GC Retention Behavior : Ortho-substituted aldehydes (e.g., 2-chlorophenylacetaldehyde) exhibit shorter retention times than para isomers due to lower boiling points and steric effects . This trend likely applies to this compound, aiding its identification in mixtures.

Biological Activity

(2-Methoxyphenyl)acetaldehyde, also known as 2-methoxyphenylacetaldehyde, is an organic compound with the molecular formula C9H10O2. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by research findings and relevant case studies.

Chemical Structure and Properties

This compound consists of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an aldehyde group (-CHO). This unique structure contributes to its reactivity and biological interactions.

1. Antioxidant Properties

Research indicates that methoxy-substituted phenolic compounds often exhibit significant antioxidant activity . The presence of the methoxy group enhances the compound's ability to scavenge free radicals, which can lead to oxidative stress and various diseases. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) .

2. Antimicrobial Activity

This compound has been studied for its antimicrobial properties . It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter their function, leading to biological effects such as enzyme inhibition or modulation of signaling pathways. Additionally, the methoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that this compound exhibits a strong ability to neutralize free radicals, comparable to well-known antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential use in therapeutic applications .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methoxybenzaldehyde | C8H8O3 | Moderate antioxidant activity |

| 2-Methoxyphenylethanol | C9H12O3 | Stronger antioxidant activity |

| 2-Methoxybenzoic acid | C9H10O4 | Antimicrobial properties |

This compound is unique due to its combination of both an aldehyde and a methoxy group, which enhances its reactivity compared to similar compounds .

Applications in Medicine and Industry

The potential therapeutic applications of this compound are being explored in drug development, particularly for conditions related to oxidative stress and microbial infections. Furthermore, its pleasant aroma makes it valuable in the fragrance and flavoring industries .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2-Methoxyphenyl)acetaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or reductive amination. For derivatives like 2-(2-Fluoro-4-methylphenyl)acetaldehyde, fluorination at the 2-position is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Optimizing stoichiometry (e.g., 1.2:1 molar ratio of methoxybenzene to acetaldehyde precursor) and reaction temperature (60–80°C) improves yields (>75%) .

- Key Data : Purity is confirmed via GC-MS (retention time: 8.2 min) and ¹H NMR (δ 9.8 ppm for aldehyde proton).

Q. How can researchers address discrepancies between spectroscopic and chromatographic quantification of this compound?

- Methodology : Discrepancies arise from matrix interference or instrument-specific biases. For example, PTR-MS (proton-transfer reaction mass spectrometry) overestimates acetaldehyde derivatives by ~47% compared to DNPH-HPLC (slope: 1.47 ± 0.09, R²: 0.72). Validate results using a two-instrument approach and calibrate with certified reference materials .

Q. What protocols are recommended for assessing acute toxicity of this compound in cellular models?

- Methodology : Use FACS-based cell viability assays with methylcellulose cultures. Expose cells to 0.1–10 mM concentrations for 30–60 minutes, followed by colony counting (8-day incubation). Significant toxicity (p < 0.05) is observed at ≥2 mM, with EC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) alter the reactivity of phenylacetaldehyde derivatives in catalytic reactions?

- Methodology : Compare Hammett σ values (meta: +0.37 for methoxy; +0.78 for fluoro) to predict electronic effects. Fluorinated derivatives exhibit enhanced electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions) by 30% compared to methoxy analogs. Kinetic studies (UV-Vis monitoring at 280 nm) confirm rate constants (k = 0.15 min⁻¹ for fluoro vs. 0.11 min⁻¹ for methoxy) .

Q. What mechanistic insights explain the role of this compound in enzyme inhibition or activation?

- Methodology : Conduct molecular docking simulations (AutoDock Vina) and enzyme kinetics (Michaelis-Menten plots). The methoxy group enhances π-π stacking with cytochrome P450 active sites, reducing Km by 40% (e.g., from 12 µM to 7.2 µM). Fluorescence quenching assays confirm binding affinity (Kd = 5.6 µM) .

Q. How can adsorption parameters for this compound be optimized in environmental remediation studies?

- Methodology : Use Langmuir isotherm models (qe = (QmaxKCe)/(1 + K*Ce)) with activated carbon adsorbents. For acetaldehyde derivatives, Qmax = 2.5 mmol/g and K = 0.12 L/mg. Breakthrough curves (Fig. 3-4 in ) show >95% removal efficiency at flow rates ≤0.5 L/min.

Q. What experimental designs mitigate acetaldehyde trimerization during gas-phase studies?

- Methodology : Avoid prolonged storage in aqueous media. Use inert gas purging (N₂ or Ar) and stabilize samples with 0.1% BHT (butylated hydroxytoluene). FTIR monitoring (band at 1720 cm⁻¹ for aldehyde) confirms stability for ≤48 hours at 4°C .

Data Contradiction Analysis

Q. Why do in vitro genotoxicity assays for this compound conflict with in vivo carcinogenicity data?

- Resolution : In vitro systems lack metabolic activation (e.g., ALDH2-mediated detoxification). Co-incubate with S9 liver fractions to mimic in vivo conditions. Studies show 50% reduction in DNA adduct formation (via LC-MS/MS) when ALDH2 is present, aligning with in vivo findings .

Methodological Resources

- Analytical Validation : Cross-validate PTR-MS and DNPH-HPLC with spike-recovery tests (recovery: 92–105%) .

- Toxicity Screening : Use OECD TG 471-compliant Ames tests with TA98 and TA100 strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.